molecular formula C14H12F3NO2 B11842333 Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate

Cat. No.: B11842333
M. Wt: 283.24 g/mol
InChI Key: IVCDVCIBUZLGME-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is unique due to the presence of both a trifluoromethyl group and a methyl ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

methyl 2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetate

InChI

InChI=1S/C14H12F3NO2/c1-8-9-5-3-4-6-11(9)18-13(14(15,16)17)10(8)7-12(19)20-2/h3-6H,7H2,1-2H3

InChI Key

IVCDVCIBUZLGME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)OC

Origin of Product

United States

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